3',4'-Dihydrorhodovibrin
Description
3',4'-Dihydrorhodovibrin is a bacterial carotenoid intermediate in the spirilloxanthin biosynthesis pathway. It is synthesized in phototrophic bacteria such as Rhodospirillum rubrum and Thiorhodovibrio frisius when the enzyme acyclic carotene C-3,4 desaturase (CrtD) is absent or exhibits low activity . This results in saturated 3',4' double bonds, distinguishing it from its desaturated counterparts. The compound plays a role in light harvesting and photoprotection in anaerobic photosynthetic membranes .
Properties
Molecular Formula |
C41H62O2 |
|---|---|
Molecular Weight |
586.9 g/mol |
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaen-2-ol |
InChI |
InChI=1S/C41H62O2/c1-34(22-14-24-36(3)26-16-28-38(5)30-18-32-40(7,8)42)20-12-13-21-35(2)23-15-25-37(4)27-17-29-39(6)31-19-33-41(9,10)43-11/h12-17,20-29,42H,18-19,30-33H2,1-11H3/b13-12+,22-14+,23-15+,26-16+,27-17+,34-20+,35-21+,36-24+,37-25+,38-28+,39-29+ |
InChI Key |
HZZSQEYTDMZTNV-LPPVHDQUSA-N |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\CCCC(C)(C)OC)\C)\C)/CCCC(C)(C)O |
Canonical SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Saturation Position : 3',4'-Dihydrorhodovibrin is distinguished by saturated 3',4' bonds, whereas 3,4-dihydroanhydrorhodovibrin has saturated 3,4 bonds. These positional differences arise from the absence of CrtD, which prevents desaturation at specific sites .
- Biosynthetic Hierarchy : In crtD mutants, lycopene is sequentially hydrated and methylated by CrtC and CrtF to form 3,4-dihydroanhydrorhodovibrin, which is further processed into this compound. Both compounds accumulate due to bottlenecks in CrtF-mediated methylation .
- Terminal Product : 3,4,3',4'-Tetrahydrospirilloxanthin is the final product when both 3,4 and 3',4' bonds remain saturated, occurring in rare phototrophs like Rhodospira trueperi .
Functional and Ecological Roles
- Bacterial Photosynthesis: this compound and its analogs are critical for membrane stabilization and light absorption in low-light environments. For example, Thiorhodovibrio frisius strain 970 accumulates this compound (1.91% of total carotenoids) under sulfide-rich conditions, optimizing its photosynthetic efficiency .
- Plant Metabolism: In purple-leaf tea plants (Camellia sinensis), this compound (termed "C12") is significantly upregulated in green leaves compared to purple leaves, suggesting a role in chlorophyll-carotenoid balance during photomorphogenesis .
Enzymatic and Genetic Regulation
- CrtD Dependency: The absence of CrtD in mutants shifts the pathway toward saturated intermediates. For instance, Rhodospirillum rubrum crtD mutants produce this compound as a minor component (≤2% of total carotenoids) alongside rhodopin .
- Gene Fusion Effects : In Thiorhodovibrio frisius, fusion of crtE and crtF genes disrupts regulatory feedback, leading to overaccumulation of this compound and 3,4-dihydroanhydrorhodovibrin .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
